(2S)-1-phenylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-phenylbutan-2-ol is an organic compound with the molecular formula C10H14O It is a chiral secondary alcohol, meaning it has a hydroxyl group (-OH) attached to a secondary carbon atom, which is also bonded to a phenyl group and an ethyl group
Scientific Research Applications
(2S)-1-phenylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S)-1-phenylbutan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-phenylbutan-2-one, using a chiral reducing agent to ensure the formation of the desired enantiomer. Another method involves the asymmetric hydrogenation of 1-phenylbut-1-en-2-one using a chiral catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve high enantioselectivity and yield. The choice of catalyst and reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-phenylbutan-2-one.
Reduction: The compound can be reduced to form the corresponding alkane, 1-phenylbutane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid (H2CrO4) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products
Oxidation: 1-phenylbutan-2-one
Reduction: 1-phenylbutane
Substitution: Various halides, such as 1-phenyl-2-chlorobutane or 1-phenyl-2-bromobutane
Mechanism of Action
The mechanism of action of (2S)-1-phenylbutan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes, affecting their activity. In synthetic chemistry, its reactivity is primarily determined by the presence of the hydroxyl group and the phenyl ring, which can participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-phenylbutan-2-ol: The enantiomer of (2S)-1-phenylbutan-2-ol, with similar chemical properties but different biological activity.
1-phenylbutan-2-one: The ketone form, which lacks the hydroxyl group and has different reactivity.
1-phenylbutane: The fully reduced form, which lacks both the hydroxyl group and the carbonyl group.
Uniqueness
This compound is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its ability to participate in a wide range of chemical reactions, combined with its potential biological activity, makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
(2S)-1-phenylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUPJHVGLFETDG-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.